molecular formula C26H25N3O2S B11636324 (5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B11636324
M. Wt: 443.6 g/mol
InChI Key: SFSSUGIQXNNHMX-JJIBRWJFSA-N
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Description

(5E)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that features a combination of furan, piperazine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylidene Group: The methylidene group can be introduced via a condensation reaction with an aldehyde or ketone.

    Formation of the Piperazine Moiety: The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the cyclization of appropriate thioamide precursors.

    Final Coupling Reaction: The final step involves coupling the furan, piperazine, and thiazole moieties under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and pressures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

(5E)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • **(5E)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

The uniqueness of (5E)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C26H25N3O2S/c1-18-6-8-20(9-7-18)23-11-10-22(31-23)17-24-25(30)27-26(32-24)29-14-12-28(13-15-29)21-5-3-4-19(2)16-21/h3-11,16-17H,12-15H2,1-2H3/b24-17+

InChI Key

SFSSUGIQXNNHMX-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCN(CC4)C5=CC=CC(=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCN(CC4)C5=CC=CC(=C5)C

Origin of Product

United States

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